molecular formula C15H13N3OS B14870763 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea

1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea

Cat. No.: B14870763
M. Wt: 283.4 g/mol
InChI Key: NNLNAXYVGDFGTQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea typically involves the reaction of 2-methyl-1,3-benzothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Research has shown that benzothiazole derivatives, including 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. Studies have focused on its mechanism of action, efficacy, and safety in various disease models.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-benzothiazol-6-ylamine
  • N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
  • 1-Ethyl-3-methyl-2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate

Comparison

1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is unique among benzothiazole derivatives due to its specific structure, which includes both a benzothiazole ring and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific purposes in research and industry.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylurea

InChI

InChI=1S/C15H13N3OS/c1-10-16-13-8-7-12(9-14(13)20-10)18-15(19)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19)

InChI Key

NNLNAXYVGDFGTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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